3-(2-Nitrophenoxy)propylamine
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Overview
Description
3-(2-Nitrophenoxy)propylamine is an organic compound with the molecular formula C9H12N2O3. It is a useful research chemical known for its applications in various scientific fields. The compound consists of a propylamine group attached to a 2-nitrophenoxy moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Nitrophenoxy)propylamine typically involves the reaction of 2-nitrophenol with 3-chloropropylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-nitrophenol is replaced by the propylamine group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques like distillation or recrystallization are used to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Nitrophenoxy)propylamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The propylamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or nitro derivatives.
Substitution: Various substituted phenoxypropylamines.
Scientific Research Applications
3-(2-Nitrophenoxy)propylamine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of 3-(2-Nitrophenoxy)propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Nitrophenoxy)propan-1-amine
- 3-(2-Nitrophenoxy)-1-propanamine
- 3-(2-Nitrophenoxy)propylamine derivatives
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both a nitrophenoxy group and a propylamine group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-(2-nitrophenoxy)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c10-6-3-7-14-9-5-2-1-4-8(9)11(12)13/h1-2,4-5H,3,6-7,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYFLIFPPODJGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415003 |
Source
|
Record name | 3-(2-NITROPHENOXY)PROPYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103546-10-7 |
Source
|
Record name | 3-(2-NITROPHENOXY)PROPYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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